molecular formula C21H22N2OS2 B286338 4-(benzylsulfanyl)-5-(butylsulfanyl)-2-phenyl-3(2H)-pyridazinone

4-(benzylsulfanyl)-5-(butylsulfanyl)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B286338
M. Wt: 382.5 g/mol
InChI Key: BKRPMGKQUCBJEL-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-5-(butylsulfanyl)-2-phenyl-3(2H)-pyridazinone, commonly known as Pyridazinone, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. Pyridazinone is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

Pyridazinone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Pyridazinone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.

Mechanism of Action

The mechanism of action of Pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Pyridazinone also has antioxidant properties that help in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pyridazinone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models. Pyridazinone also inhibits the activity of certain enzymes that are involved in the development of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Pyridazinone is stable and has a long shelf life. However, one of the limitations of Pyridazinone is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

Pyridazinone has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications. Future research could focus on developing more efficient synthesis methods for Pyridazinone, improving its solubility, and exploring its potential applications in drug development and disease treatment.
Conclusion:
In conclusion, Pyridazinone is a heterocyclic organic compound that has potential applications in various fields of scientific research. It can be synthesized using various methods and has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

Pyridazinone can be synthesized using various methods. One of the commonly used methods is the reaction of benzyl mercaptan, butyl mercaptan, and 2-phenyl-3(2H)-pyridazinone in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting compound is then purified using column chromatography. This method is efficient and yields a high purity compound.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

4-benzylsulfanyl-5-butylsulfanyl-2-phenylpyridazin-3-one

InChI

InChI=1S/C21H22N2OS2/c1-2-3-14-25-19-15-22-23(18-12-8-5-9-13-18)21(24)20(19)26-16-17-10-6-4-7-11-17/h4-13,15H,2-3,14,16H2,1H3

InChI Key

BKRPMGKQUCBJEL-UHFFFAOYSA-N

SMILES

CCCCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

CCCCSC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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